molecular formula C14H15N3O2S2 B5693217 N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide

N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide

Cat. No. B5693217
M. Wt: 321.4 g/mol
InChI Key: SUIYTCNAHMGZGY-VOTSOKGWSA-N
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Description

N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide, also known as TTAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide is believed to exert its anti-cancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, this compound prevents cancer cells from dividing and growing. This compound also activates the p53 tumor suppressor pathway, which is responsible for regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis and inhibiting cell division. This compound has also been shown to inhibit the production of inflammatory cytokines, which are responsible for promoting inflammation in the body. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells. However, one limitation is the complex synthesis method required to obtain this compound, which may limit its widespread use in research.

Future Directions

Future research on N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide could focus on its potential use in combination with other anti-cancer drugs to enhance their effectiveness. In addition, further studies could investigate the potential use of this compound as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound to make it more accessible for use in medical research.

Synthesis Methods

N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide can be synthesized through a multistep process involving the reaction of 2-acetylthiophene with thiosemicarbazide, followed by the reaction of the resulting compound with acetic anhydride and trimethylamine. The final product is obtained through the reaction of the intermediate compound with acryloyl chloride and subsequent purification steps.

Scientific Research Applications

N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide has been studied for its potential applications in medical research, particularly in the area of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

N,N,4-trimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-9-12(13(19)17(2)3)21-14(15-9)16-11(18)7-6-10-5-4-8-20-10/h4-8H,1-3H3,(H,15,16,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIYTCNAHMGZGY-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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